molecular formula C23H34O6Si B15132118 4'-tert-Butyldimethylsilylmycophenolic Acid

4'-tert-Butyldimethylsilylmycophenolic Acid

Cat. No.: B15132118
M. Wt: 434.6 g/mol
InChI Key: ZMTFSZLFEGAGIR-NTEUORMPSA-N
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Preparation Methods

The synthesis of 4’-tert-Butyldimethylsilylmycophenolic Acid involves the protection of mycophenolic acid with a tert-butyldimethylsilyl group. The reaction typically requires the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard chromatographic techniques.

Chemical Reactions Analysis

4’-tert-Butyldimethylsilylmycophenolic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetone), bases (e.g., imidazole, pyridine), and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4’-tert-Butyldimethylsilylmycophenolic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in immunosuppressive treatments.

    Industry: It is used in the development of pharmaceuticals and biochemical assays

Mechanism of Action

The mechanism of action of 4’-tert-Butyldimethylsilylmycophenolic Acid involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group enhances the compound’s stability and solubility, allowing it to effectively inhibit certain enzymes and proteins. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4’-tert-Butyldimethylsilylmycophenolic Acid can be compared with other similar compounds, such as:

    Mycophenolic Acid: The parent compound, which lacks the tert-butyldimethylsilyl group.

    tert-Butyldimethylsilyl-protected Compounds: Other compounds protected with the tert-butyldimethylsilyl group for enhanced stability and solubility.

The uniqueness of 4’-tert-Butyldimethylsilylmycophenolic Acid lies in its combination of the mycophenolic acid core with the tert-butyldimethylsilyl group, providing a balance of stability, solubility, and biological activity .

Properties

Molecular Formula

C23H34O6Si

Molecular Weight

434.6 g/mol

IUPAC Name

(E)-6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid

InChI

InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25)/b14-9+

InChI Key

ZMTFSZLFEGAGIR-NTEUORMPSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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